1-(羟甲基)金刚烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Hydroxymethyl)adamantan-2-ol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

科学研究应用

Scientific Research Applications

-

Organic Synthesis:

- 1-(Hydroxymethyl)adamantan-2-ol serves as a building block for synthesizing more complex adamantane derivatives. These derivatives are essential in developing new materials and catalysts due to their unique properties.

-

Biological Studies:

- The compound has been utilized in biological research due to its structural stability and ability to interact with biological systems. It is particularly relevant in studying enzyme interactions and cellular pathways.

- Pharmaceutical Applications:

-

Material Science:

- The compound is also employed in producing high-performance polymers and advanced materials, leveraging its unique chemical properties for industrial applications.

The biological activities of 1-(Hydroxymethyl)adamantan-2-ol include:

- Antiviral Properties: Exhibits potential antiviral effects against central nervous system-affecting viruses, similar to amantadine.

- Cytotoxicity: Demonstrated cytotoxic effects on cancer cell lines such as glioma and melanoma, indicating significant inhibition of cell proliferation.

- Neuroprotective Effects: Emerging evidence suggests it may protect neurons from damage during ischemic events, potentially mitigating neurodegenerative processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Effective against CNS-affecting viruses | |

| Cytotoxicity | Significant inhibition in glioma and melanoma cells | |

| Neuroprotection | Potential modulation of neurodegenerative processes |

Case Studies

Antiviral Efficacy:

A study evaluated the efficacy of 1-(Hydroxymethyl)adamantan-2-ol against various influenza virus strains. Results indicated a dose-dependent reduction in viral load, supporting its potential use as an antiviral agent.

Cytotoxicity Assessment:

In vitro assays tested the compound on multiple cancer cell lines (A549, HeLa). The results showed IC values in the micromolar range, indicating substantial cytotoxicity against these cancer cells.

Neuroprotection Studies:

Research involving animal models demonstrated that administration of this compound could reduce neuronal damage following ischemic events, suggesting a protective role in stroke models .

作用机制

Target of Action

It is known that adamantane derivatives, to which 1-(hydroxymethyl)adamantan-2-ol belongs, have a wide range of applications, including the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It is known that adamantane derivatives can influence a variety of biochemical processes due to their high reactivity .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can vary widely depending on their specific chemical structure .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, which can have a wide range of effects at the molecular and cellular level .

Action Environment

The properties of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemical compounds .

生化分析

Biochemical Properties

1-(Hydroxymethyl)adamantan-2-ol, like other adamantane derivatives, is known for its high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives . It is known to form β-cyclodextrin complexes .

Cellular Effects

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants , suggesting potential cellular impacts.

Molecular Mechanism

It is known that adamantane derivatives can undergo various chemical transformations .

Metabolic Pathways

It is known that adamantane derivatives can undergo various chemical transformations .

准备方法

The synthesis of 1-(Hydroxymethyl)adamantan-2-ol typically involves the functionalization of the adamantane framework. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Industrial production methods often involve the use of catalytic hydrogenation and other reduction techniques to achieve high yields and purity .

化学反应分析

1-(Hydroxymethyl)adamantan-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming adamantane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions include adamantane derivatives with different functional groups, enhancing their utility in various applications .

相似化合物的比较

1-(Hydroxymethyl)adamantan-2-ol can be compared with other adamantane derivatives, such as:

1-Methyl-adamantan-2-ol: Similar in structure but with a methyl group instead of a hydroxymethyl group.

3,5-Bis(hydroxymethyl)adamantan-1-ol: Contains two hydroxymethyl groups, offering different reactivity and applications.

The uniqueness of 1-(Hydroxymethyl)adamantan-2-ol lies in its specific functional group, which provides distinct chemical properties and reactivity compared to other adamantane derivatives .

生物活性

1-(Hydroxymethyl)adamantan-2-ol, a derivative of adamantane, has garnered attention for its diverse biological activities, particularly in the fields of virology and medicinal chemistry. This article reviews the compound's antiviral properties, potential applications in drug development, and relevant research findings.

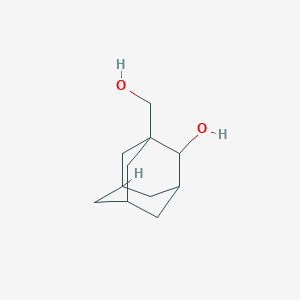

Chemical Structure and Properties

1-(Hydroxymethyl)adamantan-2-ol is characterized by its unique adamantane backbone with a hydroxymethyl group at the 1-position and a hydroxyl group at the 2-position. Its molecular formula is C11H18O2 . The structural configuration contributes to its biological activity, influencing interactions with various biological targets.

Antiviral Activity

Research indicates that 1-(Hydroxymethyl)adamantan-2-ol exhibits significant antiviral activity . Notably, it has been shown to be effective against the vesicular stomatitis virus (VSV), demonstrating its potential as an antiviral agent . In vitro studies have confirmed its efficacy, suggesting that it may inhibit viral replication through mechanisms that require further elucidation.

Table 1: Antiviral Activity of 1-(Hydroxymethyl)adamantan-2-ol

| Virus Type | Activity Observed | Reference |

|---|---|---|

| Vesicular Stomatitis Virus | Active | |

| Other Viruses | Under Investigation |

The precise mechanism by which 1-(Hydroxymethyl)adamantan-2-ol exerts its antiviral effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with viral entry or replication processes. Structural studies and molecular docking analyses suggest potential interactions with viral proteins, although specific binding sites and pathways require further investigation .

Cytotoxicity Studies

While assessing the therapeutic potential of any compound, understanding its cytotoxicity is crucial. Preliminary studies on the cytotoxic effects of 1-(Hydroxymethyl)adamantan-2-ol have shown low toxicity levels in various cell lines, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Data for 1-(Hydroxymethyl)adamantan-2-ol

Future Directions and Applications

The promising biological activity of 1-(Hydroxymethyl)adamantan-2-ol opens avenues for its application in drug development, particularly as an antiviral agent. Ongoing research is focused on optimizing its structure to enhance potency and selectivity against specific viral targets. Additionally, exploring its potential as a scaffold for designing novel therapeutics could lead to significant advancements in antiviral therapies.

Case Studies

Recent studies have explored various derivatives of adamantane compounds, including 1-(Hydroxymethyl)adamantan-2-ol, emphasizing their antidiabetic , antibacterial , and anticancer properties. For instance, a study highlighted the synthesis of adamantane derivatives with enhanced biological activities and lower cytotoxicity compared to existing drugs . These findings underscore the versatility of adamantane-based compounds in medicinal chemistry.

属性

IUPAC Name |

1-(hydroxymethyl)adamantan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13/h7-10,12-13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFOBDWCLXCAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。